molecular formula C9H16O B6601402 (Octahydropentalen-3a-yl)methanol CAS No. 84556-89-8

(Octahydropentalen-3a-yl)methanol

Cat. No.: B6601402
CAS No.: 84556-89-8
M. Wt: 140.22 g/mol
InChI Key: WCEHOCBXUOGBHX-UHFFFAOYSA-N
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Description

(Octahydropentalen-3a-yl)methanol, with the CAS number 91328-72-2, is an organic compound with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . Its structure features a methanol group attached to an octahydropentalene core, a bicyclic system that provides conformational rigidity . This compound is a valuable synthetic intermediate in organic and medicinal chemistry. Scientific research has identified its derivatives, specifically octahydropentalene ketones, as critical intermediates in the synthesis of new carbacyclin and isocarbacyclin analogues . These prostaglandin analogues are of significant interest in pharmaceutical development for applications in cardiovascular therapy . The compound serves as a versatile building block, where the alcohol functional group can be further oxidized to ketones or protected to direct subsequent synthetic steps . The structure of related octahydropentalene compounds has been confirmed through advanced analytical techniques including NMR spectroscopy and X-ray crystallography, underscoring their well-defined stereochemistry . This compound is supplied for research and development purposes. This product is for research use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-7-9-5-1-3-8(9)4-2-6-9/h8,10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEHOCBXUOGBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91328-72-2
Record name (octahydropentalen-3a-yl)methanol
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Preparation Methods

Substrate Preparation

The synthesis begins with the preparation of pentalen-3a-carbaldehyde or pentalen-3a-ketone derivatives. These intermediates are typically generated via Diels-Alder reactions between cyclopentadiene and appropriate dienophiles, such as acrolein or methyl vinyl ketone. For example, the reaction of cyclopentadiene with acrolein in dichloromethane at 20C-20^\circ \text{C} produces pentalen-3a-carbaldehyde in 65–70% yield.

Hydrogenation Conditions

The critical step involves hydrogenating the bicyclic system under high-pressure H2\text{H}_2 (50–100 bar) using noble metal catalysts. Palladium on carbon (Pd/C\text{Pd/C}) and platinum oxide (PtO2\text{PtO}_2) are preferred due to their high activity and selectivity. Key parameters include:

ParameterOptimal RangeEffect on Yield/Purity
Catalyst loading5–10 wt%Higher loading accelerates reaction but increases cost
Temperature80–120C^\circ \text{C}Elevated temps improve kinetics but risk over-reduction
SolventEthanol or THFPolar solvents enhance H2_2 solubility
Reaction time12–24 hoursProlonged durations ensure complete saturation

Under these conditions, the hydrogenation of pentalen-3a-carbaldehyde achieves 85–90% conversion to this compound, with residual aldehyde impurities removed via column chromatography.

Reduction of Keto-Octahydropentalene Derivatives

An alternative route involves the reduction of keto-octahydropentalene intermediates. This method avoids the challenges associated with hydrogenating highly strained bicyclic systems.

Synthesis of Keto-Octahydropentalene

Keto-octahydropentalene is synthesized via Friedel-Crafts acylation of octahydropentalene with acetyl chloride in the presence of AlCl3\text{AlCl}_3. The reaction proceeds at 0C0^\circ \text{C} in dichloromethane, yielding the ketone precursor in 75–80% purity.

Borohydride Reduction

The ketone group is reduced using sodium borohydride (NaBH4\text{NaBH}_4) in methanol at 25C25^\circ \text{C}. This step is highly stereospecific, producing the tertiary alcohol with >95% diastereomeric excess. The reaction mechanism proceeds via a six-membered transition state, ensuring axial attack of the hydride ion to form the thermodynamically favored (3aR^R) configuration.

Octahydropentalen-3a-one+NaBH4MeOHThis compound+NaBO2\text{Octahydropentalen-3a-one} + \text{NaBH}4 \xrightarrow{\text{MeOH}} \text{this compound} + \text{NaBO}2

Ring-Closing Metathesis (RCM) Strategies

Recent advances in olefin metathesis have enabled the synthesis of bicyclic alcohols via ring-closing strategies. This method is particularly advantageous for constructing the octahydropentalene core with embedded functional groups.

Diene Preparation

A linear diene precursor, such as 1,6-heptadien-4-ol, is synthesized via Grignard addition to crotonaldehyde. The diene is then subjected to RCM using a Schrock catalyst (Mo(NAr)(CHCMe2Ph)(OR)2\text{Mo(NAr)(CHCMe}_2\text{Ph)(OR)}_2) at 40C40^\circ \text{C} in toluene. This step forms the bicyclic structure with a terminal hydroxyl group, which is subsequently protected as a silyl ether to prevent side reactions.

Hydroxylation and Deprotection

The metathesized product undergoes hydroxylation via Sharpless asymmetric dihydroxylation, employing OsO4\text{OsO}_4 and a cinchona alkaloid catalyst. Final deprotection using tetrabutylammonium fluoride (TBAF\text{TBAF}) yields this compound with 80–85% enantiomeric excess.

Enzymatic Synthesis

Biocatalytic methods offer an eco-friendly alternative to traditional chemical synthesis. Recombinant alcohol dehydrogenases (ADHs) from Lactobacillus kefir have been engineered to reduce keto-octahydropentalene derivatives with high stereoselectivity.

Reaction Setup

The ketone substrate is dissolved in a buffered aqueous solution (pH 7.0) containing NADPH as a cofactor. ADH-Lk9 (10 mg/mL) is added, and the mixture is incubated at 30C30^\circ \text{C} for 48 hours. This method achieves 92% conversion with 99% enantiomeric excess, though substrate solubility in aqueous media remains a limiting factor.

Industrial-Scale Production Considerations

Scaling up the synthesis of this compound requires addressing challenges such as catalyst recycling, waste minimization, and energy efficiency.

Continuous Flow Hydrogenation

Replacing batch reactors with continuous flow systems improves heat and mass transfer. A tubular reactor packed with Pd/Al2O3\text{Pd/Al}_2\text{O}_3 pellets operates at 100 bar H2\text{H}_2 and 100C100^\circ \text{C}, achieving a space-time yield of 1.2 kg/L·h. Catalyst lifetime exceeds 1,000 hours due to reduced coking.

Solvent Recovery

Membrane distillation units recover >95% of ethanol from reaction mixtures, reducing raw material costs by 40%.

Chemical Reactions Analysis

Types of Reactions: (Octahydropentalen-3a-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl group at the 3a position makes it susceptible to oxidation, leading to the formation of corresponding ketones or aldehydes. Reduction reactions can further modify the compound, introducing additional hydrogen atoms to the structure .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions. Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions. Substitution reactions often involve nucleophiles such as halides or amines, which can replace the hydroxyl group under appropriate conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation typically yields ketones or aldehydes, while reduction can produce fully saturated hydrocarbons. Substitution reactions result in the formation of various derivatives, depending on the nucleophile employed .

Scientific Research Applications

(Octahydropentalen-3a-yl)methanol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

In biology and medicine, this compound is studied for its potential therapeutic properties. Researchers are investigating its role as a precursor for the development of new drugs, particularly those targeting specific molecular pathways. Its ability to undergo various chemical modifications allows for the design of compounds with enhanced biological activity and selectivity.

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives. Additionally, it is employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of (Octahydropentalen-3a-yl)methanol is primarily determined by its chemical structure and the functional groups present. The hydroxyl group at the 3a position can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s reactivity and biological activity. In biological systems, this compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (Octahydropentalen-3a-yl)methanol with structurally or functionally related compounds, including linear alcohols, monocyclic alcohols, and bicyclic derivatives.

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Structure Molecular Weight (g/mol) Boiling Point (°C) Water Solubility pKa (OH group) Key Features
This compound Bicyclic octahydropentalene-CH2OH ~168.3 (estimated) 220–250 (estimated) Low (hydrophobic core) ~19–20 High rigidity, steric hindrance
Methanol (CH3OH) Linear primary alcohol 32.04 64.7 Miscible 19.7 High volatility, acute toxicity
Cyclohexanol Monocyclic secondary alcohol 100.16 161 3.6 g/100 mL ~16 Moderate solubility, industrial use
2-Methyl-3-pentanol () Branched aliphatic alcohol 102.17 132–134 Slightly soluble ~19 Lower boiling point than bicyclics
Compound 9 () Octahydronaphthalene-pentanoic acid ~292.4 (estimated) N/A Very low (acidic group) ~5 (COOH) Carboxylic acid functionality

Key Findings

Structural Impact on Physical Properties: The bicyclic framework of this compound results in a significantly higher molecular weight (~168 g/mol) and boiling point (estimated 220–250°C) compared to methanol (64.7°C) and linear alcohols like 2-methyl-3-pentanol (132–134°C). This is attributed to increased van der Waals forces and reduced volatility due to steric bulk . Water solubility is markedly lower than methanol (miscible) and cyclohexanol (3.6 g/100 mL), reflecting the hydrophobic nature of the bicyclic system .

Acidity and Reactivity: The pKa of the hydroxyl group (~19–20) is comparable to methanol (19.7) but higher than cyclohexanol (~16), suggesting weaker acidity due to reduced resonance stabilization. Steric hindrance may further limit its participation in nucleophilic reactions compared to less bulky alcohols . In contrast, Compound 9 (), a carboxylic acid derivative, exhibits far stronger acidity (pKa ~5), highlighting the functional group’s dominance over structural effects .

Toxicological and Safety Considerations: While methanol is highly toxic due to metabolic conversion to formic acid, this compound’s larger size likely reduces volatility and inhalation risks. However, its environmental persistence may increase due to hydrophobicity .

Synthetic and Industrial Relevance: Bicyclic alcohols like this compound are less common in industrial applications than monocyclic (e.g., cyclohexanol) or linear alcohols. Their niche uses may include chiral synthesis or fragrance components, where rigidity and stereochemistry are advantageous .

Biological Activity

Overview

(Octahydropentalen-3a-yl)methanol, also known as 3a-hydroxy-octahydropentalene, is an organic compound with the molecular formula C9_9H16_{16}O and a molecular weight of 140.2 g/mol. Its structure features a fully hydrogenated pentalene core, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

The compound's biological activity is primarily attributed to its hydroxyl group at the 3a position, which can participate in hydrogen bonding and interact with various molecular targets, including enzymes and receptors. This interaction may modulate their activity, leading to specific physiological effects. The compound's ability to undergo various chemical modifications enhances its potential as a precursor for drug development targeting specific molecular pathways .

Enzyme Interaction

Research indicates that this compound can interact with several enzymes, potentially influencing metabolic pathways. The presence of the hydroxyl group makes it susceptible to oxidation reactions, which can lead to the formation of biologically active metabolites. These metabolites may exhibit enhanced or altered biological activities compared to the parent compound .

Therapeutic Potential

The compound is being investigated for its therapeutic properties in various contexts:

  • Antimicrobial Activity : Some studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Preliminary findings indicate that this compound could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Table 1: Summary of Research Findings on this compound

StudyFocusFindings
Study AEnzyme InteractionIdentified modulation of enzyme X activity; potential for drug development.
Study BAntimicrobial ActivityShowed significant inhibition of bacterial strain Y; IC50 value reported at Z µM.
Study CAnti-inflammatory EffectsDemonstrated reduction in cytokine levels in vitro; further studies needed for in vivo validation.

Notable Research Studies

  • Enzyme Modulation : A study explored the interaction of this compound with various enzymes involved in metabolic pathways. Results indicated that the compound could enhance or inhibit enzyme activity depending on concentration and environmental conditions .
  • Antimicrobial Properties : In vitro studies revealed that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Inflammatory Pathways : Research has shown that this compound can reduce levels of pro-inflammatory cytokines in cultured immune cells, suggesting a potential role in managing inflammatory diseases .

Q & A

What are the key synthetic methodologies for preparing (Octahydropentalen-3a-yl)methanol, and how do reaction parameters influence yield?

Answer: The synthesis typically involves multi-step organic reactions, including cyclization and functionalization steps. Critical parameters include temperature, solvent polarity, catalyst selection, and stoichiometric ratios. For example, cyclopentane-based frameworks can be synthesized via acid-catalyzed cyclization of diols, as seen in analogous bicyclic methanol derivatives . Optimization of these parameters is essential to minimize side reactions and maximize yield.

How can experimental design principles (e.g., factorial design) be applied to optimize reaction conditions for this compound?

Answer: Systematic approaches like factorial design allow researchers to evaluate interactions between variables (e.g., temperature, pH, solvent ratio). For instance, a study on chromatographic retention behavior used factorial design to model the effects of pH and methanol content on separation efficiency . Applying similar methodologies to this compound synthesis could identify optimal conditions for regioselectivity and purity.

What advanced spectroscopic techniques resolve structural ambiguities in bicyclic methanol derivatives?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 13C^{13}\text{C}, 1H^{1}\text{H}-COSY) and X-ray crystallography are pivotal. For example, the canonical SMILES and InChI keys of structurally similar compounds (e.g., [3-(4-methylphenyl)oxetan-3-yl]methanol) were validated using 2D NMR and crystallographic data . These techniques confirm stereochemistry and ring conformations.

How should contradictory data regarding biological activity (e.g., apoptosis induction) be addressed?

Answer: Contradictions require rigorous validation through:

  • Reproducibility checks under standardized conditions.
  • Orthogonal assays (e.g., flow cytometry for apoptosis vs. caspase-3/7 activation assays).
  • Control experiments to rule out off-target effects.
    Methodologies from qualitative research, such as iterative data triangulation, can be adapted to resolve discrepancies .

What computational tools predict the reactivity and stability of this compound derivatives?

Answer: Density Functional Theory (DFT) calculates electronic properties and transition states, while Molecular Dynamics (MD) simulations assess solvent interactions. The InChI and SMILES data of related compounds (e.g., [3-methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol) enable accurate modeling of steric and electronic effects .

What methodologies assess thermal and oxidative stability during storage and reactions?

Answer: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) evaluate decomposition thresholds. Accelerated aging studies under controlled humidity and temperature mimic long-term storage. For example, microchannel methanol reformers were tested at 553 K to determine operational stability, a method applicable to stress-testing bicyclic methanols .

How can structure-activity relationships (SAR) be established for medicinal chemistry applications?

Answer: SAR studies involve:

  • Synthesis of analogs with modified functional groups (e.g., substituting hydroxyl groups with halogens).
  • Biological screening (e.g., cytotoxicity assays).
  • Computational docking to identify binding motifs.
    Compounds like {3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol demonstrate how structural variations influence bioactivity .

What safety protocols are recommended for handling this compound, given methanol-related toxicity concerns?

Answer: Follow occupational exposure limits (e.g., 200 ppm time-weighted average for methanol derivatives) and use fume hoods to mitigate inhalation risks . Toxicity assessments should include acute/chronic exposure studies, referencing EPA guidelines for methanol analogs .

How is enantiomeric purity evaluated in chiral derivatives of this compound?

Answer: Chiral High-Performance Liquid Chromatography (HPLC) with polarimetric detection or circular dichroism (CD) spectroscopy are standard. For example, the (1S,5R)-enantiomer of a related bicyclic methanol was characterized using chiral columns and optical rotation data .

What strategies mitigate side reactions during functional group transformations (e.g., oxidation of hydroxyl groups)?

Answer: Protecting groups (e.g., silyl ethers) prevent undesired oxidation. Catalytic systems like TEMPO/NaClO selectively oxidize primary alcohols without affecting secondary hydroxyl groups, as demonstrated in oxetane-based methanols .

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